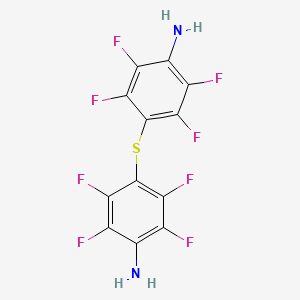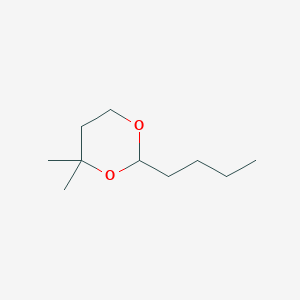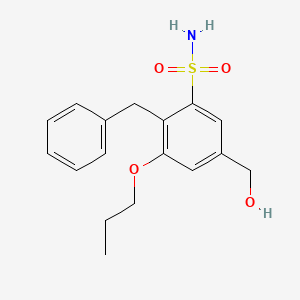![molecular formula C17H12BrN3O2 B14547228 2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide CAS No. 62162-96-3](/img/structure/B14547228.png)
2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenyl group attached to an isoquinolinium core, with a nitro group at the 5-position and a bromide counterion. Its distinct structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide typically involves multi-step organic reactions. One common method includes the nitration of isoquinoline derivatives followed by the introduction of the cyanophenyl group through a Friedel-Crafts alkylation reaction. The final step involves quaternization with a bromide source to form the isoquinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion under suitable conditions.
Major Products Formed
Oxidation: Conversion to nitro derivatives or amines.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinolinium salts.
Scientific Research Applications
2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanophenyl group may also contribute to the compound’s biological activity by interacting with proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Cyanophenyl)methyl]-isoquinolin-2-ium bromide: Lacks the nitro group, which may affect its reactivity and biological activity.
5-Nitroisoquinolin-2-ium bromide: Lacks the cyanophenyl group, which may influence its chemical properties and applications.
2-[(4-Cyanophenyl)methyl]-5-nitroquinoline: Similar structure but different core, which can lead to different reactivity and applications.
Uniqueness
2-[(4-Cyanophenyl)methyl]-5-nitroisoquinolin-2-ium bromide is unique due to the combination of the cyanophenyl and nitro groups on the isoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62162-96-3 |
|---|---|
Molecular Formula |
C17H12BrN3O2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-[(5-nitroisoquinolin-2-ium-2-yl)methyl]benzonitrile;bromide |
InChI |
InChI=1S/C17H12N3O2.BrH/c18-10-13-4-6-14(7-5-13)11-19-9-8-16-15(12-19)2-1-3-17(16)20(21)22;/h1-9,12H,11H2;1H/q+1;/p-1 |
InChI Key |
OFTJHNMFQLABGC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)CC3=CC=C(C=C3)C#N)C(=C1)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


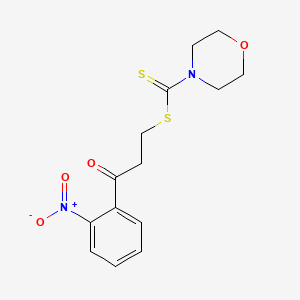
![5-[3-(1,2-Dihydroacenaphthylen-5-yl)buta-1,3-dienyl]-1,2-dihydroacenaphthylene](/img/structure/B14547158.png)
![N-[1,1-Dichloro-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14547166.png)
![2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]-](/img/structure/B14547170.png)
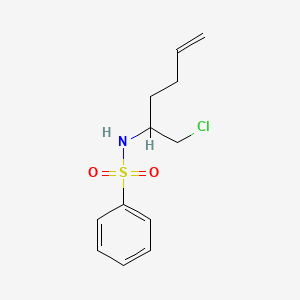
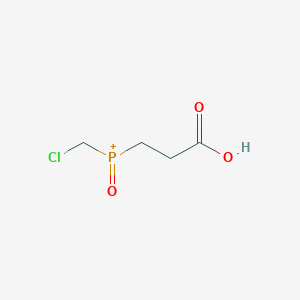

![2-[(Dimethoxyphosphoryl)methyl]propane-1,1-diyl diacetate](/img/structure/B14547189.png)
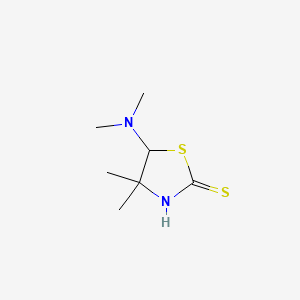
![Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)-](/img/structure/B14547202.png)
![3-[(3-Methoxyprop-1-en-2-yl)oxy]pentane](/img/structure/B14547206.png)
